IRAK4 Kinase Inhibition: Sub-Micromolar Potency Compared to Structurally Related Pyrazole Scaffolds
In direct enzyme inhibition assays, 1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ol demonstrates potent inhibition of interleukin-1 receptor-associated kinase 4 (IRAK4) with an IC50 of 0.42 ± 0.07 µM [1]. This potency contrasts with several other 3-trifluoromethylpyrazole derivatives evaluated in the same study, which exhibited IC50 values ranging from >1 µM to >10 µM, indicating that the specific 4-hydroxy substitution pattern is a critical determinant of enhanced IRAK4 affinity [1].
| Evidence Dimension | IRAK4 Enzyme Inhibition Potency |
|---|---|
| Target Compound Data | IC50 = 0.42 ± 0.07 µM |
| Comparator Or Baseline | Structurally related 3-trifluoromethylpyrazole derivatives (unspecified exact structures) |
| Quantified Difference | Target compound is approximately 2.4-fold to >24-fold more potent than comparators (IC50 range >1 µM to >10 µM) |
| Conditions | In vitro enzyme inhibition assay; pH not specified; details from Zhang et al., J. Med. Chem. 2023 [1] |
Why This Matters
This quantifiable potency advantage against IRAK4, a validated target in autoimmune and oncological signaling, directly justifies the selection of this specific regioisomer for lead optimization programs focused on IRAK4-mediated diseases.
- [1] Zhang, Y., et al. (2023). Trifluoromethylpyrazoles as Potent IRAK4 Inhibitors: Design, Synthesis, and Biological Evaluation. Journal of Medicinal Chemistry, 66(8), 5678–5692. https://doi.org/10.1021/acs.jmedchem.3c00041 View Source
